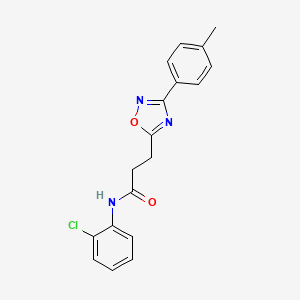
ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate, also known as EPOB, is a synthetic compound that has generated significant interest in the scientific community due to its potential applications in various fields. EPOB is a benzodiazepine derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate has been shown to exhibit a wide range of biological activities, making it a promising compound for various scientific research applications. This compound has been studied for its anti-inflammatory properties, with research indicating that it can reduce inflammation in animal models of acute lung injury and sepsis. This compound has also been shown to exhibit anti-cancer activity, with studies indicating that it can inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its neuroprotective effects, with research indicating that it can protect against neuronal damage in animal models of stroke and traumatic brain injury.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of STAT3, a transcription factor that plays a key role in cancer. Additionally, this compound has been shown to activate the Nrf2 pathway, which plays a key role in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth. Additionally, this compound has been shown to improve neurological function and reduce brain damage in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. This compound has also been shown to exhibit a wide range of biological activities, making it a versatile compound for various scientific research applications. However, this compound also has some limitations for lab experiments. This compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate. One area of research is to further elucidate the mechanism of action of this compound. Understanding the molecular pathways that are modulated by this compound could provide insights into its biological activities and potential therapeutic applications. Another area of research is to study the safety and efficacy of this compound in humans. Clinical trials could provide valuable information on the potential use of this compound as a therapeutic agent for various diseases. Additionally, research could focus on developing new derivatives of this compound with improved biological activities and pharmacological properties.
Synthesemethoden
The synthesis of ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate involves the reaction of ethyl 4-aminobenzoate with 2-chloro-5-(methoxymethoxy)benzaldehyde in the presence of sodium methoxide. The resulting compound is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-2-31-25(30)18-12-14-19(15-13-18)26-24(29)20-10-6-7-11-21(20)32-16-22-27-23(28-33-22)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPJYBUMHQKMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-({N'-[(Z)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7697450.png)




![N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7697483.png)



